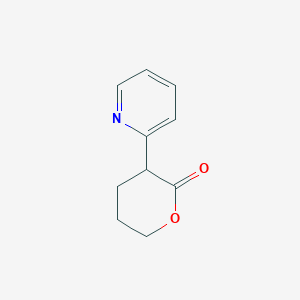

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Description

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound featuring a six-membered tetrahydro-2H-pyran-2-one (δ-valerolactone) ring fused with a pyridin-2-yl substituent at the 3-position. This structural motif combines the electron-deficient pyridine ring with the lactone’s electrophilic carbonyl group, rendering the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-pyridin-2-yloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-8(4-3-7-13-10)9-5-1-2-6-11-9/h1-2,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGHADVCBAJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound features a pyridine ring fused to a tetrahydro-pyranone structure, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits activity primarily through the inhibition of specific receptors involved in various signaling pathways. Notably, it has been identified as an inhibitor of the ALK5 receptor (activin-like kinase 5), which plays a critical role in TGF-β signaling pathways associated with cancer progression and tissue fibrosis .

Antitumor Activity

The compound has demonstrated promising antitumor effects in various preclinical models. In one study, specific derivatives of related compounds exhibited IC50 values as low as 25 nM against ALK5 autophosphorylation, indicating strong inhibitory potential .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (nM) | Model | Effect |

|---|---|---|---|

| Compound 8h | 25 | NIH3T3 Cells | Inhibition of cell growth |

| GW788388 | 74.6 | CT26 Xenograft | Tumor growth inhibition |

Other Biological Activities

In addition to its antitumor properties, this compound has been explored for other biological activities:

- Antiparasitic Activity : Some derivatives have shown moderate activity against parasites, although the presence of pyridyl groups often reduced potency .

- Metabolic Stability : Modifications to the pyridyl moiety have been shown to affect metabolic stability and aqueous solubility, which are critical for drug development .

Case Study 1: Inhibition of TGF-β Signaling

A study focusing on the inhibition of TGF-β signaling pathways demonstrated that derivatives of this compound could significantly reduce tumor growth in vivo without evident toxicity. The administration of these compounds led to a marked decrease in tumor size in CT26 xenograft models .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific substitutions on the pyridine ring could enhance biological activity. For example, the introduction of polar functional groups improved solubility while maintaining antiparasitic efficacy .

Table 2: Structure-Activity Relationships

| Substitution | Effect on Activity | Remarks |

|---|---|---|

| 2-Pyridyl | Decreased potency | EC50 increased by 9-fold |

| Methoxy group | Retained activity | EC50 = 0.048 μM |

| Trifluoromethyl | Enhanced activity | EC50 = 0.010 μM |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydro-2H-pyran-2-one exhibit antimicrobial properties. For instance, studies have shown that compounds with a pyridine moiety can enhance the antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications to the tetrahydropyran structure can lead to compounds with enhanced selectivity and potency against tumor cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of tetrahydro-2H-pyran-2-one derivatives. These compounds have been shown to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Utility

Building Block in Organic Synthesis

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one serves as an important building block in organic synthesis. Its unique structure allows for further functionalization, making it versatile for synthesizing more complex molecules. For example, it can be used to create various substituted pyridines and related heterocycles through reactions such as alkylation and acylation .

Reactions and Transformations

The compound can participate in several chemical reactions, including:

- Michael Additions: It can act as a nucleophile in Michael addition reactions, leading to the formation of more complex structures.

- Cycloaddition Reactions: The presence of the double bond in the pyran ring allows for cycloaddition reactions, which can generate new cyclic compounds with diverse functionalities .

Case Studies

Comparison with Similar Compounds

Solubility and Lipophilicity

- This compound : Expected moderate water solubility due to polar pyridine, though lower than aliphatic analogs.

- 3-Heptyltetrahydro-2H-pyran-2-one : Highly hydrophobic (water solubility likely <50 mg/L) due to the heptyl chain .

- 6-(3Z)-3-Hexen-1-yltetrahydro-2H-pyran-2-one : Water solubility 200.3 mg/L at 20°C, attributed to the shorter unsaturated chain .

Spectroscopic Data (Selected Examples)

- 3-(4-Methoxyphenethyl)tetrahydro-2H-pyran-2-one : ¹H-NMR (CDCl₃) shows characteristic methoxy singlet at δ 3.78 ppm and aromatic protons at δ 6.8–7.2 ppm .

- Tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one : IR spectra reveal strong C=O stretch at 1720 cm⁻¹ and conjugated C=C at 1640 cm⁻¹ .

Reactivity and Functional Implications

- Pyridine-Containing Analogs: The pyridin-2-yl group in this compound may participate in coordination chemistry or act as a hydrogen-bond acceptor, unlike non-aromatic substituents (e.g., heptyl) .

- Methylene-Substituted Derivatives : The exocyclic double bond in tetrahydro-3-methylene-6-phenyl-2H-pyran-2-one increases electrophilicity, enabling Michael addition reactions .

- Phenethyl-Substituted Analogs : Methoxy or chloro groups on phenethyl chains (e.g., 3-(4-Chlorophenethyl)tetrahydro-2H-pyran-2-one) enhance bioactivity in agrochemicals, as seen in pesticidal derivatives .

Key Research Findings

Synthetic Accessibility: Alkylation at the pyranone oxygen (e.g., using halides and K₂CO₃) is a common route for introducing substituents, as demonstrated for pyridazinone derivatives .

Agrochemical Potential: Derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidines highlight the role of pyridine rings in pesticidal activity, a trait extendable to this compound .

Preparation Methods

Key Reaction Scheme (Simplified):

| Step | Reagents/Conditions | Transformation |

|---|---|---|

| 1 | Cycloalkanone + DMFDMA + N-acylglycine + Acetic anhydride | Formation of α-enaminoketone intermediate |

| 2 | Heating in pyridine or pyridine/triethylamine mixture | Cyclization to fused tetrahydro-2H-pyran-2-one derivative |

| 3 | Treatment with concentrated sulfuric acid | Deprotection of benzoylamino group to amino group |

This methodology allows the preparation of 5- to 8-membered cycloalkene-fused pyran-2-ones in high yields (up to 62% or higher for some derivatives) and can be adapted for less activated ketones such as cyclohexanone derivatives.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| One-pot synthesis | Cycloalkanones, N-acylglycine, DMFDMA | Acetic anhydride, pyridine | Heating, 6 h | Up to 62% | Suitable for various ring sizes; benzoylamino intermediates can be deprotected |

| Suzuki coupling | Tetrahydro-2H-pyran-2-yl boronic ester + 2-halopyridine | Pd catalyst, Na2CO3, THF-water | 60–75 °C, 2 h | High (not specified) | Followed by acid-mediated deprotection |

Research Findings and Analysis

- The one-pot approach is advantageous for synthesizing a variety of substituted tetrahydro-2H-pyran-2-ones with good yields and scalability. It relies on the formation of α-enaminoketone intermediates, which cyclize under mild conditions.

- The Suzuki coupling method provides a versatile and efficient route to introduce the pyridin-2-yl substituent, leveraging well-established palladium-catalyzed cross-coupling chemistry.

- Acidic deprotection conditions are mild enough to preserve the integrity of the tetrahydro-2H-pyran-2-one ring while removing protecting groups.

- The combination of these methods allows modular synthesis: first constructing the pyran-2-one ring, then functionalizing it with the pyridin-2-yl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via multi-component reactions (MCRs), leveraging precursors such as arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones. Reaction conditions, including solvent choice (e.g., ethanol or THF), temperature (60–80°C), and catalyst selection (e.g., Lewis acids like ZnCl₂), critically influence regioselectivity and yield. For instance, a four-component reaction protocol ensures structural diversity by adjusting stoichiometric ratios and reaction time (e.g., 12–24 hours) . Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyranone and pyridyl moieties. Key markers include:

- A downfield proton signal (~δ 5.2–5.5 ppm) for the lactone carbonyl adjacent to the pyridine ring.

- Distinct splitting patterns in the pyridyl region (δ 7.2–8.5 ppm).

Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak (e.g., m/z 205.0974 for C₁₀H₁₁NO₂). Infrared (IR) spectroscopy validates the lactone carbonyl stretch (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in multi-component syntheses of this compound to minimize byproducts?

- Methodological Answer : Regioselectivity challenges arise from competing pathways in MCRs. Strategies include:

- Catalytic Control : Using chiral catalysts (e.g., organocatalysts like proline derivatives) to steer stereochemistry.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring pyranone formation over pyridinone byproducts .

- Computational Guidance : DFT calculations to predict transition-state energies and identify favorable reaction coordinates.

Q. What experimental approaches resolve discrepancies between computational predictions and observed biological activity for this compound?

- Methodological Answer : Contradictions may arise from solvation effects or protein flexibility unaccounted for in docking studies. To address this:

- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenated pyridines) to test activity trends.

- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities empirically.

- MD Simulations : Extended molecular dynamics (100 ns+) to assess ligand-protein stability under physiological conditions .

Safety and Handling

Q. What critical safety protocols must be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per CLP) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (P261, P243 precautions).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501).

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.